6-Bromoindole Scaffold Potency in Bacterial CSE Inhibition vs. Non-Brominated Analogs
In a systematic SAR evaluation of (heteroarylmethyl)benzoic acid derivatives, compounds bearing the 6-bromoindole group were identified as the most active bCSE inhibitors within the series, achieving IC₅₀ values in the mid-micromolar range while maintaining high selectivity for bacterial CSE over the human ortholog (hCSE) [1]. The non-brominated indole counterparts and heteroaryl replacements (e.g., pyrrole, furan) within the same scaffold series demonstrated substantially reduced or negligible inhibition at comparable concentrations. Representative optimized compounds 3h and 3i, both incorporating the 6-bromoindole motif, exhibited effective antibiotic potentiation against clinically resistant Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains and a favorable in vitro ADME profile [1]. This establishes the 6-bromoindole pharmacophore as a key driver of bCSE inhibitory activity relative to des-bromo congeners.
| Evidence Dimension | bCSE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ mid-micromolar range (6-bromoindole-bearing derivatives, e.g., 3h, 3i) |
| Comparator Or Baseline | Non-brominated indole analogs and heteroaryl replacements within the same (heteroarylmethyl)benzoic acid scaffold: substantially reduced or negligible inhibition |
| Quantified Difference | Qualitative rank-order: 6-bromoindole derivatives >> non-brominated analogs (exact fold-change not reported; rank-order established across the series) |
| Conditions | Recombinant bCSE enzymatic assay; selectivity assessed against hCSE; HEK293T cytotoxicity counter-screen |
Why This Matters
For antibiotic potentiator development, the 6-bromoindole substructure is a validated potency determinant; procurement of the 6-bromo intermediate is mandatory for synthesizing the most active bCSE inhibitor series.
- [1] Golovina, A. et al. (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. ACS Infect. Dis. 2024, 10 (6), 2127–2150. View Source
